2-Cyclohexylideneacetaldehyde
Overview
Description
2-Cyclohexylideneacetaldehyde is an organic compound with the molecular formula C8H12O. It is characterized by a cyclohexylidene group attached to an acetaldehyde moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 2-Cyclohexylideneacetaldehyde is organocatalytic formed dienamines . Dienamines are intermediates in various organic reactions and play a crucial role in the dynamic resolution of 2-Cyclohexylideneacetaldehydes .
Mode of Action
This compound interacts with its targets through a process known as organocatalytic dienamine [4+2] cycloaddition . In this process, the compound reacts with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst . This reaction leads to the formation of tricyclic products . The yield and enantioselectivity of these products are generally good to high, while the diastereoselectivity depends on the substituent in the 2-cyclohexylideneacetaldehydes .
Biochemical Pathways
The biochemical pathway affected by this compound involves the dynamic resolution of the compound itself . This process is directed by a dynamic thermodynamic pathway, as suggested by experimental observations and DFT-calculations .
Result of Action
The interaction of this compound with its targets results in the formation of tricyclic products . These products are formed in good to high yield and excellent enantioselectivity
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a diarylprolinol-silyl ether catalyst is necessary for the compound to interact with its targets . Additionally, the substituent in the 2-cyclohexylideneacetaldehydes can affect the diastereoselectivity of the resulting products . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
It has been shown to undergo dynamic resolution through organocatalytic dienamine [4+2] cycloaddition . This process involves the reaction of racemic 2-Cyclohexylideneacetaldehyde with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is known to participate in organocatalytic dienamine [4+2] cycloaddition , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylideneacetaldehyde can be synthesized through the Wittig reaction, which involves the reaction of cyclohexanone with diethyl 2-(cyclohexylamino)vinylphosphonate in the presence of sodium hydride and tetrahydrofuran. The reaction is carried out under nitrogen atmosphere at low temperatures (0-5°C) to ensure complete reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is typically purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylideneacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Cyclohexylideneacetaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Cyclohexanone: A precursor in the synthesis of 2-Cyclohexylideneacetaldehyde.
Cyclohexylamine: Another related compound used in organic synthesis.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates in organocatalytic processes sets it apart from other similar compounds .
Properties
IUPAC Name |
2-cyclohexylideneacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMVPTHPBIDWHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456047 | |
Record name | 2-cyclohexylideneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713-63-9 | |
Record name | 2-cyclohexylideneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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